![molecular formula C17H20N2O4S2 B2539085 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922004-78-2](/img/structure/B2539085.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications
Aerobic Oxidative Desulfurization
Hongying Lu et al. (2010) investigated the oxidative desulfurization of benzothiophenes using an Anderson-type catalyst, providing insights into the application of similar sulfonamide compounds in the removal of sulfur-containing compounds from fuels and other materials. This research highlights the potential of using catalytic systems for environmental remediation and fuel processing applications (Lu et al., 2010).
Photoisomerization Studies
R. Kowalewski and P. Margaretha (1993) explored the photoisomerization of thiin-3-one oxides to oxathiepin-4-ones, a reaction mechanism that may be related to the behavior of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide under specific conditions. This study contributes to our understanding of the photochemical properties of sulfonamide derivatives (Kowalewski & Margaretha, 1993).
Binding Studies with Bovine Serum Albumin
H. Jun et al. (1971) conducted a binding study of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique, which could be extended to understand the interaction of sulfonamide derivatives with proteins, thus providing insights into their potential biological activities and applications (Jun et al., 1971).
Synthesis and Antineoplastic Activity
R. F. Koebel et al. (1975) synthesized thieno[2,3-b]azepin-4-ones, considering their potential antineoplastic activity. Although the biological data did not indicate significant activity, this research illustrates the synthetic approach to compounds with a structure similar to the query compound and their evaluation for medical applications (Koebel et al., 1975).
Molecular Docking and Biological Screening
Shimaa M. Abd El-Gilil (2019) detailed the design, synthesis, molecular docking, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. This study underscores the importance of sulfonamide derivatives in developing new pharmaceuticals, with a focus on antimicrobial and antiproliferative properties, which could be relevant for compounds like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide (El-Gilil, 2019).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-12-6-8-15(24-12)25(21,22)19-11-5-7-14-13(9-11)18-16(20)17(2,3)10-23-14/h5-9,19H,4,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYXVZQSEUCBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide |
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